2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide
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Overview
Description
2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C8H18N2O2 It is known for its unique structure, which includes a methoxypropan-2-yl group attached to an amino group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide typically involves the reaction of 2-(dimethylamino)acetyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted amides and amines.
Scientific Research Applications
2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride
- 2-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
- Methyl 2-[(1-Methoxypropan-2-yl)amino]acetate
Uniqueness
2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-ylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H18N2O2/c1-7(6-12-4)9-5-8(11)10(2)3/h7,9H,5-6H2,1-4H3 |
InChI Key |
NLPQWZBFTYNEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC(=O)N(C)C |
Origin of Product |
United States |
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